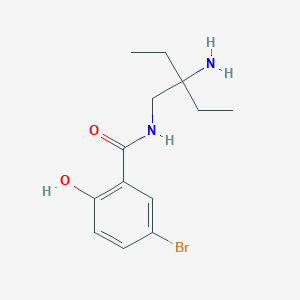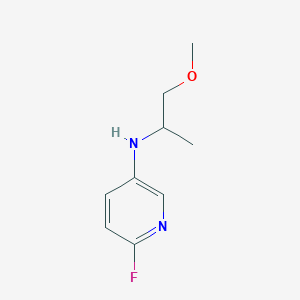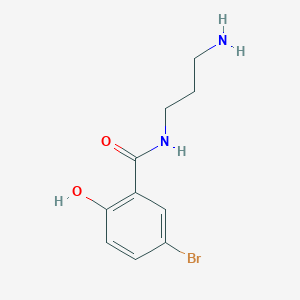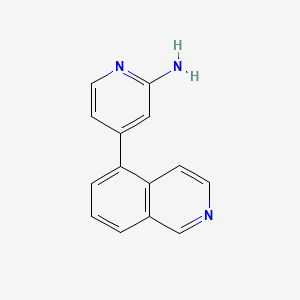
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) activity. It was first synthesized by Novartis in 2005 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide selectively inhibits the activity of PKC, a family of serine/threonine kinases that play a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, reduces inflammation, and promotes apoptosis in cancer cells. In animal models, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been shown to reduce the severity of autoimmune disorders such as multiple sclerosis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide in lab experiments is its selectivity for PKC inhibition. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, one limitation of using N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide is its potential toxicity. Studies have shown that high doses of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide can cause liver damage in animal models.
Direcciones Futuras
There are several potential future directions for the use of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide. One area of interest is its potential use in combination therapy for cancer treatment. N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. Additionally, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide may have potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes. Further research is needed to fully understand the potential therapeutic applications of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide.
Conclusion:
In conclusion, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide is a selective inhibitor of PKC activity that has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects and may have potential applications in the treatment of cancer, autoimmune disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential therapeutic applications of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide.
Métodos De Síntesis
The synthesis of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with N-(2-amino-2-ethylbutyl)amine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide in a pure form.
Aplicaciones Científicas De Investigación
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been investigated for its potential use in the treatment of multiple sclerosis and psoriasis.
Propiedades
IUPAC Name |
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-3-13(15,4-2)8-16-12(18)10-7-9(14)5-6-11(10)17/h5-7,17H,3-4,8,15H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJBPGTWWKQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=C(C=CC(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)



![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)


![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)
![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
